4'-Bromo-3-(2,3-dimethylphenyl)propiophenone
Description
4'-Bromo-3-(2,3-dimethylphenyl)propiophenone (CAS: 16799-05-6) is a brominated aromatic ketone with the molecular formula C₁₇H₁₇BrO and a molecular weight of 317.22 g/mol. Its structure comprises a propiophenone backbone substituted with a bromine atom at the 4'-position of the phenyl ring and a 2,3-dimethylphenyl group at the 3-position.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRIVWVFUGZGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644626 | |
| Record name | 1-(4-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-38-5 | |
| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Propiophenone Derivatives
One common method for synthesizing this compound involves the bromination of 3-(2,3-dimethylphenyl)propiophenone. The bromination can be performed using various brominating agents under controlled conditions to achieve regioselectivity.
Substrate Preparation: Start with 3-(2,3-dimethylphenyl)propiophenone as the substrate.
Bromination Protocol: Use N-bromosuccinimide (NBS) or molecular bromine (Br₂) in a polar aprotic solvent such as dichloromethane or carbon tetrachloride. The reaction is typically conducted at low temperatures (0–25°C) to minimize side reactions.
Purification: Following the reaction, purification can be achieved through column chromatography using silica gel and a suitable eluent (e.g., hexane/ethyl acetate).
Data Table: Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NBS | DMF | 0–5 | 72 | 98.5 |
| Br₂ | CCl₄ | 25 | 65 | 95.0 |
Friedel-Crafts Acylation
Another effective method for synthesizing this compound is through Friedel-Crafts acylation, which involves reacting a substituted benzoyl chloride with an appropriate aromatic compound.
Starting Materials: Utilize 2,3-dimethylbenzoyl chloride and an appropriate brominated aromatic compound.
Catalyst: Employ aluminum chloride as a Lewis acid catalyst to facilitate the acylation reaction.
Reaction Conditions: Conduct the reaction under anhydrous conditions at low temperatures (typically between 0–5°C) to ensure high yield and minimize byproducts.
Purification: Similar to the bromination method, purification can be performed using recrystallization or column chromatography.
Data Table: Friedel-Crafts Acylation Conditions
| Reactants | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2,3-Dimethylbenzoyl chloride + 4-Bromobenzene | AlCl₃ | 0–5 | 75 | 97.0 |
Characterization Techniques
The characterization of this compound is crucial for confirming its structure and purity. Common techniques include:
Nuclear Magnetic Resonance Spectroscopy (NMR): Used to confirm the substitution pattern on the aromatic rings and identify functional groups.
Mass Spectrometry (MS): Provides molecular weight confirmation and helps identify fragmentation patterns that support structural elucidation.
Infrared Spectroscopy (IR): Assists in identifying functional groups based on characteristic absorption bands.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and controlled temperatures.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
4’-Bromo-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(2,3-dimethylphenyl)propiophenone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to specific biological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type Variations
Key structural analogs differ in substituent positions, halogenation patterns, or functional groups, influencing their physicochemical properties and applications.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone | 16799-05-6 | C₁₇H₁₇BrO | 317.22 | 4'-Br, 3-(2,3-dimethylphenyl) |
| 3-(Dimethylamino)-4'-bromopropiophenone HCl | 881-83-4 | C₁₁H₁₅BrClNO | 292.60 | 4'-Br, 3-(dimethylamino) |
| 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone | 898775-02-5 | C₁₆H₁₄BrFO₂ | 353.19 | 4'-Br, 2'-F, 3-(3-methoxyphenyl) |
| 4'-Bromo-3-(3-bromophenyl)propiophenone | 898782-36-0 | C₁₅H₁₂Br₂O | 368.06 | 4'-Br, 3-(3-bromophenyl) |
| 3-(4-Bromophenyl)-4'-chloropropiophenone | Not Provided | C₁₅H₁₂BrClO | 323.61 | 4'-Cl, 3-(4-bromophenyl) |
Structural Insights :
- Functional Groups: The dimethylamino group in 881-83-4 increases polarity, likely improving solubility in polar solvents, whereas bulky substituents like 2,3-dimethylphenyl may reduce solubility .
- Dihalogenation: 4'-Bromo-3-(3-bromophenyl)propiophenone (368.06 g/mol) exhibits higher molecular weight due to dual bromine atoms, which could influence reactivity in cross-coupling reactions .
Biological Activity
4'-Bromo-3-(2,3-dimethylphenyl)propiophenone is an organic compound classified as a substituted propiophenone. Its molecular formula is CHBrO, with a molecular weight of 317.23 g/mol. This compound features a bromine atom and a dimethylphenyl group, which contribute to its unique chemical properties and potential biological activities. Although research specifically focusing on this compound is limited, its structural relatives have been studied for various pharmacological effects.
The synthesis of this compound typically involves the bromination of 3-(2,3-dimethylphenyl)propiophenone. This reaction can be performed using bromine (Br) in solvents like acetic acid or carbon tetrachloride under controlled temperatures to prevent over-bromination. The compound's unique substitution pattern may influence its reactivity and interaction with biological targets.
Pharmacological Potential
While direct studies on the biological activity of this compound are sparse, similar compounds within the propiophenone class have demonstrated significant pharmacological properties:
- Analgesic Effects : Propiophenones are often studied for their pain-relieving properties. Some derivatives have shown efficacy against various pain models in preclinical studies.
- Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, making them potential candidates for developing new anti-inflammatory medications.
- Anticancer Properties : Certain derivatives of propiophenones have displayed activity against various cancer cell lines, suggesting that this compound may also possess bioactive properties warranting further investigation.
Similar Compounds
Research on structurally related compounds has provided insights into the potential biological activity of this compound. Below is a comparison of some similar compounds and their reported activities:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | 898769-39-6 | Chlorine substituent | Analgesic and anti-inflammatory properties |
| 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone | 898769-35-2 | Bromine at meta position | Anticancer activity against specific cell lines |
| 4'-Iodo-3-(2,3-dimethylphenyl)propiophenone | Not listed | Iodine substituent | Potentially similar pharmacological effects |
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom may enhance its ability to form complexes with biological molecules, leading to various physiological effects. Detailed experimental studies are necessary to elucidate these pathways and confirm specific interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
